

# Physical and chemical properties of 3,5-dimethyl-1H-indole-2-carboxylic acid

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## Compound of Interest

Compound Name: 3,5-Dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B092654

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## An In-depth Technical Guide to 3,5-dimethyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical overview of **3,5-dimethyl-1H-indole-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, established synthetic routes, characteristic reactivity, and its emerging role as a valuable scaffold in medicinal chemistry.

## Core Physicochemical Profile

**3,5-dimethyl-1H-indole-2-carboxylic acid** belongs to the indole-2-carboxylic acid class of heterocyclic compounds. The indole core is a prominent structural motif in numerous biologically active molecules, making its derivatives, such as this one, of significant interest in pharmaceutical research.<sup>[1]</sup> The addition of methyl groups at the 3 and 5 positions modifies the steric and electronic properties of the parent scaffold, influencing its solubility, reactivity, and biological target interactions.

## Key Properties Summary

The fundamental properties of **3,5-dimethyl-1H-indole-2-carboxylic acid** are summarized below. While extensive experimental data for this specific derivative is not broadly published, many properties can be reliably inferred from the well-studied parent compound, indole-2-carboxylic acid, and general principles of physical organic chemistry.

Property	Value	Source / Rationale
CAS Number	16381-45-6	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	[2][3]
Molecular Weight	189.21 g/mol	[2][3]
Appearance	Expected to be a solid powder at room temperature.	[4] (General for similar organic acids)
Melting Point	Not specified; likely high due to intermolecular hydrogen bonding.	Inferred from related compounds.[1]
Solubility	Poorly soluble in water; soluble in organic solvents like DMSO, methanol, and ethanol.	Inferred from indole-2-carboxylic acid's low aqueous solubility and the increased lipophilicity from two methyl groups.[1]
pKa	Estimated to be between 3.5 and 4.5.	The parent indole-2-carboxylic acid has a pKa around 4.4.[1] The electron-donating methyl groups may slightly alter this value.

**Insight into Solubility and Acidity:** Like most carboxylic acids, this compound's solubility is pH-dependent.[5] In basic aqueous solutions, it will deprotonate to form the more soluble carboxylate salt. The low water solubility of the neutral form is dominated by the hydrophobic, bicyclic indole ring system.[1] The pKa value is critical for drug development, as it dictates the compound's charge state at physiological pH (around 7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

## Synthesis and Characterization

The synthesis of substituted indole-2-carboxylic acids is well-established. A robust and common pathway involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for cyclization.[6][7]

## Recommended Synthetic Protocol: Japp-Klingemann / Fischer Indole Synthesis

This two-stage, one-pot optional procedure provides a reliable route to the target molecule from commercially available starting materials.

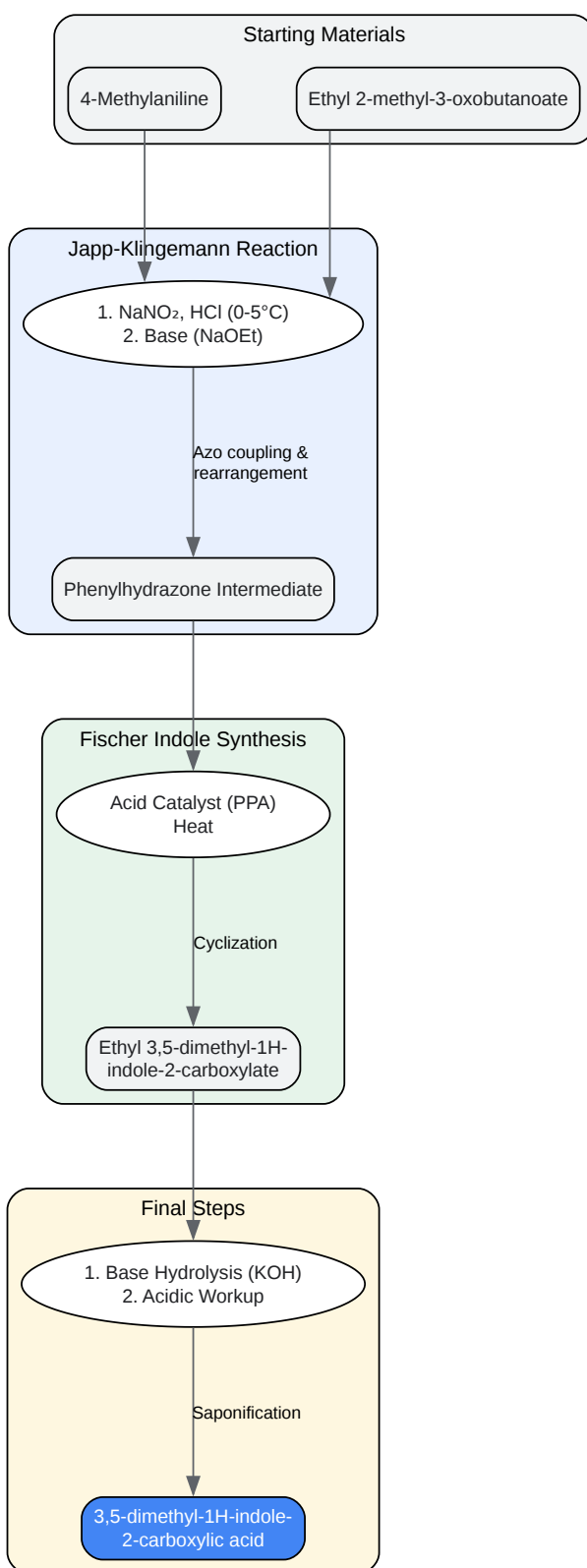
### Stage 1: Japp-Klingemann Reaction (Hydrazone Formation)

- **Diazotization:** Prepare a solution of 4-methylaniline in aqueous HCl and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the 4-methylbenzenediazonium chloride salt.
- **Coupling:** In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (the  $\beta$ -ketoester) in ethanol. Add a base, such as sodium ethoxide, to deprotonate the  $\alpha$ -carbon, forming an enolate.<sup>[8]</sup>
- **Reaction:** Slowly add the cold diazonium salt solution to the enolate solution. The coupling reaction yields an azo intermediate, which undergoes in-situ hydrolysis and decarboxylation to form the desired phenylhydrazone product.<sup>[6][9]</sup>

**Stage 2: Fischer Indole Synthesis (Cyclization)**

4. **Acid Catalysis:** Add a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, to the hydrazone intermediate from the previous step.<sup>[10]</sup>
5. **Cyclization:** Heat the reaction mixture. The acid catalyzes the cyclization and subsequent elimination of ammonia to form the indole ring system.<sup>[6]</sup>
6. **Hydrolysis:** The resulting ethyl ester of the target compound is then hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH in ethanol/water), followed by acidic workup to precipitate the final product.<sup>[10]</sup>
7. **Purification:** The crude **3,5-dimethyl-1H-indole-2-carboxylic acid** can be purified by recrystallization from a suitable solvent system like ethanol/water.

## Synthesis Workflow Diagram



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Caption: Synthetic pathway via Japp-Klingemann and Fischer Indole reactions.

## Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

- $^1\text{H}$  NMR (in DMSO- $d_6$ ): The spectrum is expected to show:
  - A broad singlet for the carboxylic acid proton (COOH) far downfield, typically  $>12$  ppm.[\[11\]](#)
  - A broad singlet for the indole N-H proton, around 11-12 ppm.[\[12\]](#)
  - Singlets in the aromatic region (approx. 7.0-7.5 ppm) for the protons on the benzene ring.
  - Two sharp singlets in the aliphatic region (approx. 2.3-2.5 ppm), each integrating to 3H, corresponding to the two methyl groups (C3-CH<sub>3</sub> and C5-CH<sub>3</sub>).
- $^{13}\text{C}$  NMR (in DMSO- $d_6$ ):
  - The carbonyl carbon of the carboxylic acid will appear significantly downfield (160-180 ppm).[\[13\]](#)
  - Multiple signals in the aromatic region (110-140 ppm) for the eight carbons of the indole ring.
  - Two signals in the aliphatic region ( $<30$  ppm) for the two methyl carbons.
- Infrared (IR) Spectroscopy:
  - A very broad O-H stretch from the carboxylic acid, spanning from  $\sim 2500$  to  $3300\text{ cm}^{-1}$ , is a hallmark feature.[\[11\]](#)
  - A sharp, strong C=O stretch for the carbonyl group around  $1680\text{-}1710\text{ cm}^{-1}$ .
  - An N-H stretch around  $3300\text{-}3400\text{ cm}^{-1}$ .[\[14\]](#)
- Mass Spectrometry (MS):
  - The molecular ion peak ( $M^+$ ) should be observed at  $m/z = 189.21$ .

- A common fragmentation pattern for carboxylic acids is the loss of COOH (45 Da), leading to a fragment ion.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **3,5-dimethyl-1H-indole-2-carboxylic acid** is governed by its three primary functional components: the carboxylic acid, the indole N-H group, and the electron-rich aromatic system.

- **Carboxylic Acid Group:** This is the most reactive site for standard transformations.
  - **Esterification:** Reaction with an alcohol under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>) yields the corresponding ester.
  - **Amide Formation:** Conversion to an acyl chloride (using SOCl<sub>2</sub> or (COCl)<sub>2</sub>) followed by reaction with an amine is a standard method to form amides.[\[15\]](#) Direct coupling with amines using reagents like BOP or EDC is also effective.[\[16\]](#)
  - **Decarboxylation:** Heating, especially in the presence of copper chromite in quinoline, can remove the carboxylic acid group to yield 3,5-dimethylindole.[\[1\]](#)[\[17\]](#)
- **Indole N-H Group:** The nitrogen proton is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation.
- **Aromatic Ring:** The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will favor substitution at the C4 or C6 positions.

Caption: Key reactive sites and corresponding chemical transformations.

## Relevance in Drug Discovery and Development

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. It serves as a foundational template for designing inhibitors of various enzymes and receptors.

- **Enzyme Inhibition:** A prominent application is in the development of HIV-1 integrase inhibitors.[\[18\]](#)[\[19\]](#) The carboxylic acid and the indole N-H group can act as a bidentate chelator, binding to essential divalent metal cations (like Mg<sup>2+</sup>) in the enzyme's active site.[\[1\]](#)

[18] This interaction is crucial for disrupting the enzyme's function and inhibiting viral replication.[19]

- Anticancer and Anti-inflammatory Agents: Derivatives have been investigated for antiproliferative activity against cancer cell lines and as inhibitors of enzymes like COX-2.[1][16][20] The ability to easily synthesize a library of derivatives via amide coupling allows for rapid structure-activity relationship (SAR) studies to optimize potency and selectivity.[15][16]

The 3,5-dimethyl substitution pattern on the core scaffold provides a specific steric and electronic profile that can be exploited to enhance binding affinity and selectivity for a given biological target, while also potentially improving metabolic stability compared to the unsubstituted parent compound.

## Conclusion

**3,5-dimethyl-1H-indole-2-carboxylic acid** is a versatile heterocyclic compound with a rich chemical profile. Its well-defined synthesis, predictable reactivity at multiple functional sites, and the proven biological relevance of its core structure make it an exceptionally valuable building block for medicinal chemists and researchers. Understanding its fundamental physical and chemical properties is the first step toward unlocking its full potential in the design and development of novel therapeutics.

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